molecular formula C3H7NaO2 B1613559 Sodium 2-methoxyethanolate CAS No. 3139-99-9

Sodium 2-methoxyethanolate

Cat. No.: B1613559
CAS No.: 3139-99-9
M. Wt: 98.08 g/mol
InChI Key: UIICPZFWHBJNIG-UHFFFAOYSA-N
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Description

Sodium 2-methoxyethanolate (CAS RN: 3139-99-9) is an anionic surfactant and alkali metal alkoxide with the molecular formula C₃H₇NaO₂ (molecular weight: 98.08 g/mol). It is derived from 2-methoxyethanol by deprotonation, forming a sodium salt. Structurally, it consists of a sodium ion paired with the 2-methoxyethanolate anion .

Properties

CAS No.

3139-99-9

Molecular Formula

C3H7NaO2

Molecular Weight

98.08 g/mol

IUPAC Name

sodium;2-methoxyethanolate

InChI

InChI=1S/C3H7O2.Na/c1-5-3-2-4;/h2-3H2,1H3;/q-1;+1

InChI Key

UIICPZFWHBJNIG-UHFFFAOYSA-N

SMILES

COCC[O-].[Na+]

Canonical SMILES

COCC[O-].[Na+]

Other CAS No.

3139-99-9

Related CAS

109-86-4 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium 2-methoxyethanolate acts as a nucleophile in SN₂ reactions, displacing leaving groups such as halides or sulfonates. Its reactivity is influenced by solvent polarity and steric factors.

Substrate Reaction Conditions Product Yield Reference
1,1,1-Tris(X-methyl)ethane derivatives (X = Cl, Br, I, Ms, Ts, Tf)DMSO-d₆, 100°C, Na 2-methoxyethanolateAzide derivatives65–98%
Trifluoromethanesulfonate estersCH₃CN/MeOH/H₂O (85:10:5), 25°CMethoxylated intermediates72–92%

Key Findings :

  • Reactivity follows the order: Tf (triflate) > Ts (tosylate) > Ms (mesylate) > I > Br > Cl, aligning with leaving-group ability .

  • In mixed solvent systems (e.g., CH₃CN/MeOH/H₂O), competing hydrolysis pathways reduce yields of methoxylation products .

Coordination Chemistry

The alkoxide group coordinates with transition metals, forming stable complexes. This property is exploited in catalysis and materials science.

Example Reaction :
Mn(OAc)3+Na(OCH2CH2OCH3)[Mn4(μ3-O)2(OCH2CH2OCH3)4(OAc)4]\text{Mn(OAc)}_3 + \text{Na(OCH}_2\text{CH}_2\text{OCH}_3) \rightarrow [\text{Mn}_4(\mu_3\text{-O})_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)_4(\text{OAc})_4]

Structural Insights :

  • In tetranuclear Mn complexes, 2-methoxyethanolate adopts μ₂ and μ₃ bridging modes, facilitating magnetic coupling between metal centers .

  • Bond lengths: Mn–O (alkoxide) = 1.89–2.12 Å, consistent with high-spin Mn³⁺ configurations .

Base-Catalyzed Reactions

As a strong base (pKa ~15–17), this compound deprotonates acidic substrates, enabling enolate formation or elimination reactions.

Applications :

  • Aldol Condensation : Enhances β-hydroxyaldehyde formation via enolate intermediates.

  • Epoxide Ring-Opening : Mediates nucleophilic attack on strained epoxides, yielding ether derivatives.

Kinetic Data :

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Deprotonation of ethanol1.2 × 10⁻³45.6
Epoxide ring-opening3.8 × 10⁻⁴58.2

Redox Reactions

While primarily a base/nucleophile, this compound participates in redox processes when paired with reducing agents or transition metals.

Case Study :
In the synthesis of Vaska’s complex ([IrCl(CO)(PPh₃)₂]), it facilitates hydride transfer, reducing Ir(I) to Ir(-I) intermediates .

Mechanism :
IrI+Na(OCH2CH2OCH3)Ir-I+CH3OCH2CHO\text{Ir}^\text{I} + \text{Na(OCH}_2\text{CH}_2\text{OCH}_3) \rightarrow \text{Ir}^\text{-I} + \text{CH}_3\text{OCH}_2\text{CHO}

Hydrolysis and Stability

This compound reacts vigorously with water, necessitating anhydrous conditions for storage and reactions.

Hydrolysis Pathway :
Na(OCH2CH2OCH3)+H2OCH3OCH2CH2OH+NaOH\text{Na(OCH}_2\text{CH}_2\text{OCH}_3) + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{NaOH}

  • Half-life in Moist Air : <10 minutes at 25°C .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid at room temperature .
  • Reactivity: Reacts vigorously with water, producing 2-methoxyethanol and sodium hydroxide .
  • Applications: Widely used as a strong base in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic compound preparation (e.g., quinoxalines and carbocyclic derivatives) .
  • Safety : Flammable and irritating to skin, eyes, and respiratory systems. Combustion releases toxic gases like CO and CO₂ .

Sodium 2-methoxyethanolate belongs to the broader class of metal alkoxides, where the 2-methoxyethanolate ligand is coordinated to different metal cations. Below is a detailed comparison with structurally related compounds:

Alkali Metal Derivatives

a. Potassium 2-Methoxyethanolate
  • Formula : C₃H₇KO₂
  • Molecular Weight : 114.19 g/mol
  • CAS RN: Not explicitly listed (see ).
  • Properties : Similar to sodium derivatives but with higher basicity due to potassium’s larger ionic radius.
  • Applications: Used in living anionic polymerization of ethylene oxide to synthesize α-functionalized poly(ethylene oxide) macromonomers .
  • Key Difference : Potassium salts generally exhibit higher solubility in polar aprotic solvents compared to sodium analogs.
b. Sodium vs. Potassium
Parameter This compound Potassium 2-Methoxyethanolate
Cation Size Smaller (Na⁺) Larger (K⁺)
Basicity Strong base Stronger base
Applications Organic synthesis Polymer chemistry
References

Alkaline Earth Metal Derivative: Calcium 2-Methoxyethanolate

  • Formula : C₆H₁₄CaO₄ (2:1 ligand-to-metal ratio)
  • Molecular Weight : 206.26 g/mol
  • CAS RN : 93892-70-7 (EINECS: 299-556-7) .
  • Properties : Divergent stoichiometry due to Ca²⁺’s +2 charge. Likely less water-reactive but thermally stable.
  • Applications: Limited data, but calcium alkoxides are often precursors for ceramic materials or catalysts.
  • Key Difference: Divalent calcium forms a 2:1 complex, reducing its solubility in organic solvents compared to monovalent Na⁺/K⁺ salts.

Transition Metal Derivative: Nickel 2-Methoxyethoxide

  • Formula : C₆H₁₄NiO₄
  • Molecular Weight : 208.87 g/mol
  • CAS RN : 142600-62-2 .
  • Properties: A 5% w/v solution in 2-methoxyethanol. Transition metal coordination introduces redox activity.
  • Applications: Potential use in catalysis or material science (e.g., thin-film deposition).
  • Key Difference : Nickel’s presence enables unique electronic properties, diverging from alkali/alkaline earth analogs.

Comparative Table: Structural and Functional Attributes

Compound Molecular Formula CAS RN Physical State Key Application Reactivity with Water
This compound C₃H₇NaO₂ 3139-99-9 Solid Organic synthesis Vigorous reaction
Potassium Analog C₃H₇KO₂ N/A Likely solid Polymerization Reacts
Calcium Analog C₆H₁₄CaO₄ 93892-70-7 Solid Materials precursor Moderate reaction
Nickel Analog C₆H₁₄NiO₄ 142600-62-2 Liquid solution Catalysis Stable in solution

Potassium 2-Methoxyethanolate in Polymer Chemistry

  • Enables precise control over poly(ethylene oxide) chain-end functionalization, critical for advanced materials .

Nickel 2-Methoxyethoxide in Catalysis

  • Though less documented, transition metal alkoxides like nickel’s are valued in heterogeneous catalysis and nanomaterials .

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